1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride
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Overview
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or boronate ester with a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Introduction of the But-3-en-1-amine Moiety: The but-3-en-1-amine group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where the dioxaborolane derivative is coupled with an appropriate halide or pseudohalide.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted amines and boron-containing derivatives.
Scientific Research Applications
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C and C-N bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane ring acts as a versatile intermediate that can undergo various transformations. In biological systems, the amine group can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
Uniqueness
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is unique due to the presence of both a dioxaborolane ring and a but-3-en-1-amine moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H21BClNO2 |
---|---|
Molecular Weight |
233.54 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11;/h6,8H,1,7,12H2,2-5H3;1H |
InChI Key |
QPVGRTXKIYOOBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)N.Cl |
Origin of Product |
United States |
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